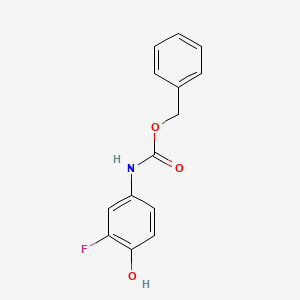![molecular formula C71H74Cl2N2O2P2Ru B8033696 RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B8033696.png)
RuCl2[(R)-xylbinap][(R)-daipen]
Descripción general
Descripción
RuCl2[®-xylbinap][®-daipen] is a ruthenium-based complex that has garnered significant interest in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in various catalytic processes, particularly in the asymmetric hydrogenation of ketones. The complex consists of a ruthenium center coordinated with two chiral ligands: ®-xylbinap and ®-daipen, which contribute to its unique catalytic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of RuCl2[®-xylbinap][®-daipen] typically involves the reaction of a ruthenium precursor, such as RuCl2(DMSO)4, with the chiral ligands ®-xylbinap and ®-daipen. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to ensure the formation of the desired complex with high purity.
Industrial Production Methods: While the industrial production methods for RuCl2[®-xylbinap][®-daipen] are not extensively documented, it is likely that the process involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the complex in large quantities.
Análisis De Reacciones Químicas
Types of Reactions: RuCl2[®-xylbinap][®-daipen] primarily undergoes catalytic reactions, including:
Asymmetric Hydrogenation: This is the most notable reaction, where the complex catalyzes the hydrogenation of ketones to produce chiral alcohols with high enantioselectivity.
Transfer Hydrogenation: The complex can also facilitate transfer hydrogenation reactions, where hydrogen donors like isopropanol are used instead of molecular hydrogen.
Common Reagents and Conditions:
Hydrogenation Reactions: Typically involve the use of hydrogen gas or hydrogen donors, with the reaction carried out under mild to moderate pressures and temperatures.
Solvents: Common solvents include dichloromethane, toluene, and isopropanol.
Major Products:
Chiral Alcohols: The primary products of asymmetric hydrogenation reactions catalyzed by RuCl2[®-xylbinap][®-daipen] are chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Aplicaciones Científicas De Investigación
RuCl2[®-xylbinap][®-daipen] has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in asymmetric synthesis, particularly in the production of chiral alcohols and other enantioenriched compounds.
Biology: Investigated for its potential in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Explored for its role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials, where high enantioselectivity is crucial.
Mecanismo De Acción
The mechanism by which RuCl2[®-xylbinap][®-daipen] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms. The chiral ligands ®-xylbinap and ®-daipen create a chiral environment around the ruthenium center, which induces enantioselectivity in the hydrogenation process. The molecular targets are typically carbonyl compounds, and the pathways involve the formation of a ruthenium-hydride intermediate that facilitates the reduction of the substrate.
Comparación Con Compuestos Similares
RuCl2[®-binap][®-daipen]: Another ruthenium complex with similar chiral ligands but different steric and electronic properties.
RuCl2[®-xylbinap][(S)-daipen]: A diastereomer of the original complex with different enantioselectivity.
RuCl2[(S)-xylbinap][®-daipen]: Another diastereomer with distinct catalytic properties.
Uniqueness: RuCl2[®-xylbinap][®-daipen] is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The specific combination of ®-xylbinap and ®-daipen ligands provides a chiral environment that is particularly effective for producing chiral alcohols with high enantiomeric excess.
Propiedades
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQCNMRDWASSEC-OEGAAENXSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H74Cl2N2O2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220114-32-9 | |
| Record name | Dichloro{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Zinc, bis[(2S)-2-(hydroxy-kappaO)propanoato-kappaO]-, (T-4)-](/img/structure/B8033649.png)






![RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]](/img/structure/B8033704.png)


![3-Chloro-4-[(morpholin-4-yl)carbonyl]phenol](/img/structure/B8033723.png)

